molecular formula C23H22O9 B12851592 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose

Cat. No.: B12851592
M. Wt: 442.4 g/mol
InChI Key: IBBWABGIQGRNBK-HUPTXPHISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose can be synthesized through a multi-step process. One method involves the acetylation and benzoylation of ribose. For example, a reactor containing thionyl chloride and methyl alcohol is stirred at 0–5°C for 10 to 15 minutes. Ribose is then added, and the mixture is maintained at this temperature for 8 hours .

Industrial Production Methods

The industrial production of this compound typically involves the acetylation and benzoylation of ribose derivatives. The process includes steps such as acetylation, benzoylation, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, methyl alcohol, and trimethylsilyl trifluoromethanesulfonate (TMSOTf). Reaction conditions often involve specific temperatures and stirring times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various nucleoside analogs and derivatives, which have applications in scientific research and medicine .

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose involves its role as a purine nucleoside analog. It inhibits DNA synthesis by incorporating into the DNA strand, leading to chain termination. This process induces apoptosis in cancer cells, making it effective against indolent lymphoid malignancies .

Properties

Molecular Formula

C23H22O9

Molecular Weight

442.4 g/mol

IUPAC Name

[(2R,3R,4R)-4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3/t18-,19-,20-,23?/m1/s1

InChI Key

IBBWABGIQGRNBK-HUPTXPHISA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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